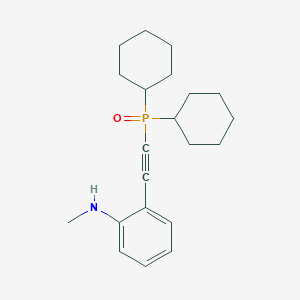
Dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide is a complex organophosphorus compound It features a phosphine oxide group bonded to a dicyclohexyl moiety and a 2-(methylamino)phenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with 2-(methylamino)phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide derivatives.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted ethynyl derivatives .
Scientific Research Applications
Dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide involves its interaction with specific molecular targets. The phosphine oxide group can coordinate with metal ions, influencing catalytic processes. Additionally, the ethynyl and methylamino groups can interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylphenylphosphine: Similar in structure but lacks the ethynyl and methylamino groups.
Triphenylphosphine oxide: Contains a phosphine oxide group but with phenyl substituents instead of dicyclohexyl and ethynyl groups.
Dicyclohexyl((2-methoxyphenyl)ethynyl)phosphine oxide: Similar structure with a methoxy group instead of a methylamino group.
Uniqueness
Dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide is unique due to the presence of both the ethynyl and methylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H30NOP |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(2-dicyclohexylphosphorylethynyl)-N-methylaniline |
InChI |
InChI=1S/C21H30NOP/c1-22-21-15-9-8-10-18(21)16-17-24(23,19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15,19-20,22H,2-7,11-14H2,1H3 |
InChI Key |
DYWIRQFUBXYROC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C#CP(=O)(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















